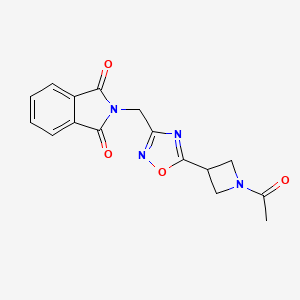
Ethyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a thiophene ring and an amino group. The synthesis of this compound has been studied extensively, and it has been found to possess interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to have antitumor activity, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which could be useful in drug discovery. It has also been found to have antitumor activity, which could be explored further for cancer treatment. Additionally, it has been found to have antioxidant activity, which could be useful in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate in lab experiments is its potential as a tool for studying various biological processes. Its ability to inhibit the activity of certain enzymes and induce apoptosis makes it a useful compound for drug discovery and cancer research. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate. One direction is to explore its potential as a tool for drug discovery. Its ability to inhibit the activity of certain enzymes could be further studied to identify potential drug targets. Another direction is to explore its potential as a cancer treatment. Its antitumor activity could be further studied to identify potential therapeutic applications. Additionally, its antioxidant activity could be explored further for potential use in preventing oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of Ethyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate involves the reaction of ethyl 2-bromoacetoacetate with thiophene-2-carbaldehyde in the presence of sodium ethoxide. The resulting intermediate is then treated with methyl orthoformate and ammonia to yield the final product. The synthesis of this compound has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate has potential applications in scientific research. It has been found to possess interesting biochemical and physiological effects, which make it a useful tool for studying various biological processes. For example, it has been shown to inhibit the activity of certain enzymes, which could be useful in drug discovery. It has also been found to have antitumor activity, which could be explored further for cancer treatment.
Propiedades
IUPAC Name |
ethyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-9(11)7-6(4-12-2)5-14-8(7)10/h5H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVIKCFPSNMQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


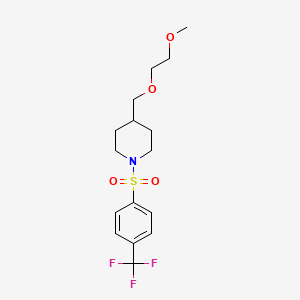
![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)
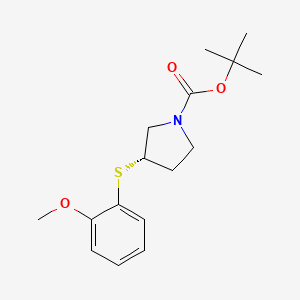
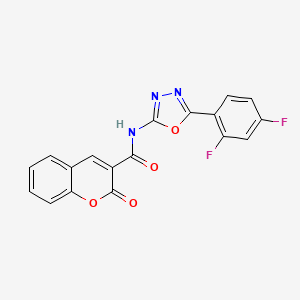


![N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2867995.png)
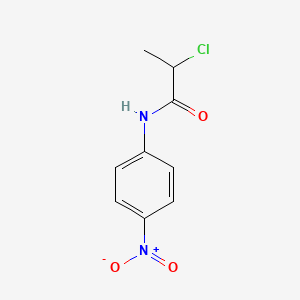
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate](/img/structure/B2867999.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2868001.png)
